molecular formula C20H17NO B11842369 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine CAS No. 88988-92-5

6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine

Cat. No.: B11842369
CAS No.: 88988-92-5
M. Wt: 287.4 g/mol
InChI Key: NSRKZXYDGZCANP-UHFFFAOYSA-N
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Description

6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine is a heterocyclic compound that belongs to the chromene familyThis compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromene core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2-one derivatives, while reduction can produce chromanol derivatives .

Scientific Research Applications

6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

88988-92-5

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

6-methyl-N-phenyl-2H-benzo[h]chromen-2-amine

InChI

InChI=1S/C20H17NO/c1-14-13-15-11-12-19(21-16-7-3-2-4-8-16)22-20(15)18-10-6-5-9-17(14)18/h2-13,19,21H,1H3

InChI Key

NSRKZXYDGZCANP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)OC(C=C2)NC4=CC=CC=C4

Origin of Product

United States

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